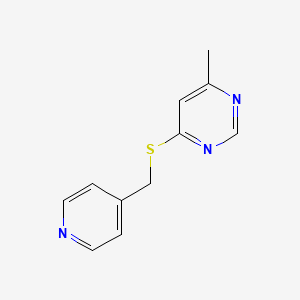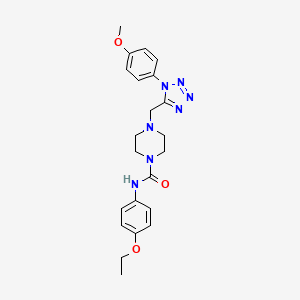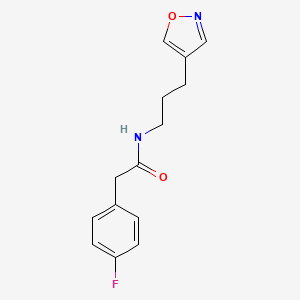![molecular formula C15H10ClFN4 B2466690 2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline CAS No. 339025-94-4](/img/structure/B2466690.png)
2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline is a chemical compound with the CAS Number: 339025-94-4. Its molecular weight is 300.72 and its IUPAC name is 2-fluorobenzaldehyde (2-chloro-4-quinazolinyl)hydrazone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10ClFN4/c16-15-19-13-8-4-2-6-11 (13)14 (20-15)21-18-9-10-5-1-3-7-12 (10)17/h1-9H, (H,19,20,21)/b18-9+ .Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Antihistaminic Potential
Quinazoline derivatives have been extensively researched for their potential as H1-antihistaminic agents. Studies have revealed that certain quinazoline derivatives, such as 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, exhibit significant in vivo H1-antihistaminic activity. Notably, some compounds within this category have shown comparable efficacy to chlorpheniramine maleate, a standard antihistamine, in protecting guinea pigs from histamine-induced bronchospasm. Furthermore, these compounds have demonstrated minimal sedative effects, making them potential candidates for new classes of H1-antihistamines with reduced side effects Alagarsamy et al., 2005.
Anticonvulsant Properties
Quinazoline derivatives have also been investigated for their anticonvulsant properties. A particular focus has been on the design and synthesis of new derivatives to assess their efficacy in seizure control. For instance, the compound 3-({(E)-[3-(4-chloro-3-methylphenoxy)phenyl]methylidene}amino)-2-phenylquinazolin-4(3H)-one demonstrated notable protection against 6 Hz psychomotor seizures in mice at specific doses. Computational studies to predict pharmacokinetic properties and docking studies to understand the interaction with epilepsy molecular targets like glutamate, GABA (A) delta, and GABA (A) alpha-1 receptors have provided insights into the mechanism of action of these compounds Kumar et al., 2011.
Anti-inflammatory and Analgesic Effects
In the quest for novel DMARDs (disease-modifying antirheumatic drugs), quinoline and quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects. Certain compounds have shown promise in animal models for their potent anti-inflammatory effects and have been further studied for their impact on cytokine production, which is crucial for their immunomodulating action Baba et al., 1996. Additionally, a series of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines have been synthesized and evaluated for their analgesic effect, showing significant reduction in spontaneous nociception in a capsaicin-induced test in mice Bonacorso et al., 2016.
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4/c16-15-19-13-8-4-2-6-11(13)14(20-15)21-18-9-10-5-1-3-7-12(10)17/h1-9H,(H,19,20,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDLOMPEMQDACN-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC(=NC3=CC=CC=C32)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-[(4-Fluorosulfonyloxy-3-methoxyphenyl)methylidene]-3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B2466607.png)

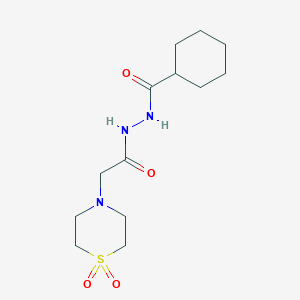
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2466612.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide](/img/structure/B2466614.png)
![5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2466615.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2466616.png)
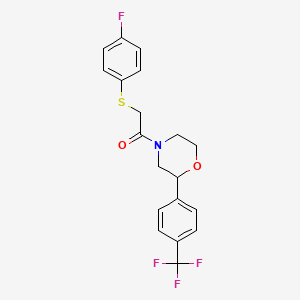
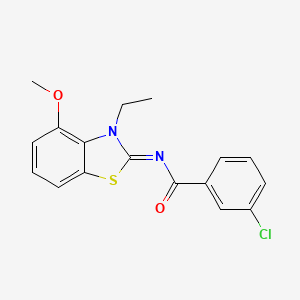
![4-[(Pyrrolidin-2-yl)methoxy]quinoline](/img/structure/B2466620.png)

